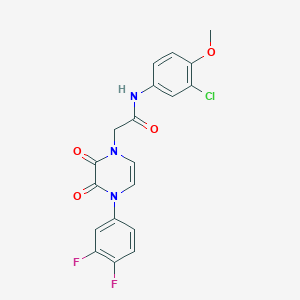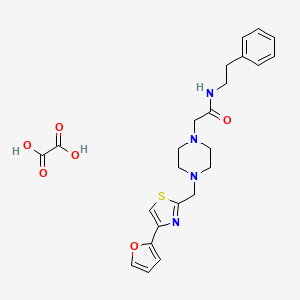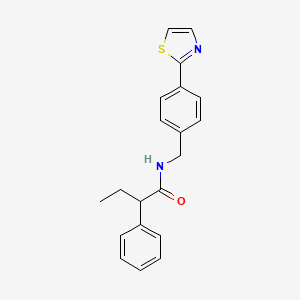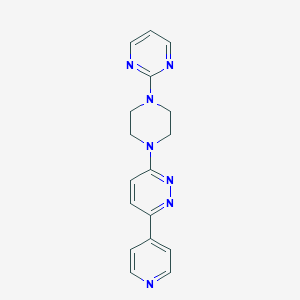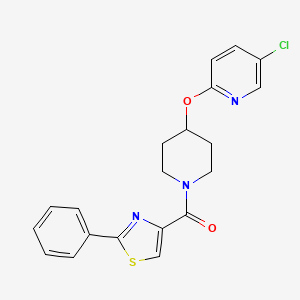
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic compound featuring a combination of aromatic and heterocyclic rings. This compound is significant in chemical research due to its potential applications in medicinal chemistry and pharmacology. It combines a pyridinyl, piperidinyl, and thiazolyl moiety into a single molecule, giving it a unique structure that may interact with biological targets in novel ways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might involve:
Formation of the thiazole ring: Typically involves the reaction of 2-aminobenzothiazole with acyl chlorides.
Linking the thiazole to the piperidine: This might be achieved through nucleophilic substitution reactions.
Introduction of the chloropyridinyl group: This is often accomplished via palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, under controlled temperatures and inert atmosphere.
Industrial Production Methods: For industrial-scale production, the synthesis involves robust reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and high-throughput screening are employed to optimize reaction times and minimize by-products. Reagent recovery and solvent recycling are crucial to maintain cost-efficiency and environmental compliance.
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation to form more reactive intermediates.
Reduction: Potentially can be reduced at various sites, especially the thiazole ring.
Substitution: Given the presence of heteroatoms like nitrogen and sulfur, substitution reactions can be selectively carried out.
Common Reagents and Conditions Used
Palladium catalysts: For coupling reactions.
Strong acids/bases: For substitution and condensation reactions.
Oxidizing agents like KMnO4 or H2O2.
Major Products Formed from These Reactions: Products are typically intermediates with altered substituents or modified functional groups, making the compound more reactive for further synthesis steps.
科学研究应用
Chemistry: Used as a starting material for the synthesis of novel compounds in drug discovery programs.
Biology: Investigated for potential interactions with biological macromolecules, enzymes, or receptors.
Industry: Could be used in the development of new materials with specific chemical or physical properties.
作用机制
The exact mechanism of action can vary but generally involves interaction with specific molecular targets like enzymes or receptors. This compound may bind to active sites, modulating the function of the biological targets. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways, depending on the biological context.
Similar Compounds
(4-Chloropyridin-2-yl)(piperidin-1-yl)methanone
(2-Phenylthiazol-4-yl)methanone
(5-Chloropyridin-2-yl)oxy)piperidine
Uniqueness: What sets (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone apart is the combination of structural elements that provide a unique interaction profile with biological targets. Its diverse functional groups and heteroatoms confer a range of reactivity and binding capabilities that are not seen in simpler compounds.
属性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-6-7-18(22-12-15)26-16-8-10-24(11-9-16)20(25)17-13-27-19(23-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBKMNQCRKGMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
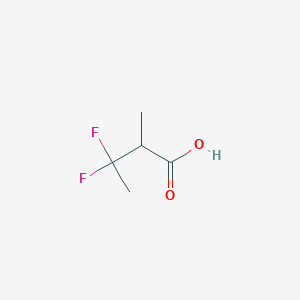

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
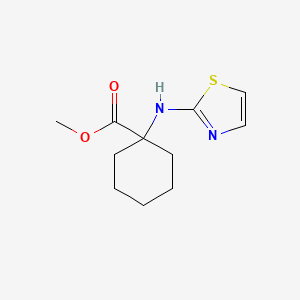
![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)
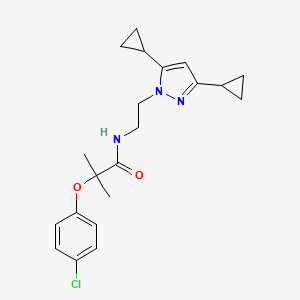

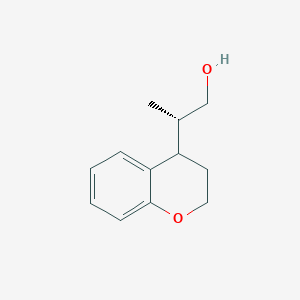
![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)
